molecular formula C13H10ClF3N4O2 B2610761 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide CAS No. 338407-07-1

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2610761
CAS No.: 338407-07-1
M. Wt: 346.69
InChI Key: XKFQYPJQCHPNLF-UHFFFAOYSA-N
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Description

This compound features a 1H-pyrrole-2-carboxamide core substituted at the 1-position with a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group. The carboxamide nitrogen is further modified with a methoxyimino methyl moiety. While explicit bioactivity data are unavailable in the provided evidence, structural analogs indicate roles in enzyme inhibition or pesticidal activity .

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(E)-methoxyiminomethyl]pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N4O2/c1-23-20-7-19-12(22)10-3-2-4-21(10)11-9(14)5-8(6-18-11)13(15,16)17/h2-7H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFQYPJQCHPNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CNC(=O)C1=CC=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/NC(=O)C1=CC=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.

    Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically added using a trifluoromethylation reagent under specific conditions.

    Incorporation of the Methoxyimino Group: The methoxyimino group is introduced through an oxime formation reaction, involving the reaction of a suitable ketone with hydroxylamine.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow techniques and advanced catalytic systems.

Chemical Reactions Analysis

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, trifluoromethylation reagents like trifluoromethyl iodide, and oxidizing agents like potassium permanganate.

Scientific Research Applications

The compound 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide is a complex organic molecule with potential applications in various scientific and industrial fields, particularly in medicinal chemistry and agrochemicals. This article explores its applications, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C_{16}H_{15ClF_3N_5O
  • Molecular Weight : Approximately 385.77 g/mol.

Medicinal Chemistry

This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities:

  • Antimicrobial Activity : Compounds with similar structures often exhibit enhanced antimicrobial properties due to the presence of halogen substituents, which can improve membrane permeability and lipophilicity.
  • Enzyme Inhibition : The hydrazone derivatives derived from this compound may act as enzyme inhibitors, impacting various metabolic pathways. This mechanism is crucial for developing drugs targeting specific enzymes involved in disease processes.
  • Cytotoxicity : Preliminary studies suggest that derivatives can induce apoptosis in cancer cells by disrupting mitochondrial functions, making them candidates for cancer therapy.

Agrochemical Applications

The trifluoromethylpyridine derivatives, including this compound, have been widely utilized in agrochemicals:

  • Pesticides : The unique chemical properties allow for the development of novel pesticides that are effective against a range of pests while minimizing environmental impact.
  • Herbicides : Similar compounds have been reported to possess herbicidal activity, aiding in weed management strategies in agriculture .

The biological effects of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide can be attributed to:

  • Interaction with Biological Targets : The compound likely interacts with various biochemical pathways, leading to altered cellular functions. This interaction may involve binding to specific enzymes or receptors, influencing their activities.
  • Influence of Fluorine Atoms : The presence of fluorine atoms enhances the lipophilicity and stability of the compound, which may contribute to its biological efficacy .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its unique structure. Factors such as solubility, absorption rates, and metabolic stability are critical for its effectiveness as a pharmaceutical agent .

Case Study 1: Antimicrobial Efficacy

A study examining the antimicrobial properties of similar trifluoromethylpyridine derivatives demonstrated that these compounds exhibited significant activity against various bacterial strains. The mechanism involved disruption of bacterial cell membranes, leading to cell death.

Case Study 2: Cytotoxic Effects on Cancer Cells

Research focused on hydrazone derivatives indicated that these compounds could induce apoptosis in cancer cell lines through mitochondrial pathway activation. The study highlighted the potential for developing new anticancer agents based on this structural class .

Mechanism of Action

The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Modifications in Pyrrole/Pyridine Derivatives

Compound 1 : 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-isopropylphenyl)-1H-pyrrole-2-carboxamide ()
  • Key Difference: Replaces the methoxyimino methyl group with a 4-isopropylphenyl substituent.
  • Impact : The bulky isopropylphenyl group increases hydrophobicity (logP) compared to the target compound, likely enhancing membrane permeability but reducing aqueous solubility.
  • Molecular Mass : 407.82 g/mol (vs. estimated ~430–450 g/mol for the target compound).
Compound 2 : 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1H-pyrrole-2-carboxamide ()
  • Key Difference : Introduces a 4-aryloxy phenyl group linked to a second 3-chloro-5-(trifluoromethyl)pyridine moiety.
  • Impact : The extended aromatic system (molecular mass: 561.26 g/mol) may improve target binding affinity through π-π stacking but could reduce metabolic stability.

Pyrazole-Based Analogs

Compound 3 : N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide ()
  • Key Difference : Replaces the pyrrole core with a pyrazole ring and adds a methylcarbamoyl group.
  • Impact: Pyrazole’s higher aromaticity may improve thermal stability.
  • Molecular Features : Chloro and trifluoromethyl groups are conserved, suggesting shared mechanistic pathways with the target compound.
Compound 4 : 1-(3-Chloro-2-pyridinyl)-N-[4-cyano-2-methyl-6-[(methylamino)carbonyl]phenyl]-3-[[5-(trifluoromethyl)-2H-tetrazol-2-yl]methyl]-1H-pyrazole-5-carboxamide ()
  • Key Difference: Incorporates a tetrazole ring and cyano group.
  • The cyano group may act as a metabolic liability or a hydrogen-bond acceptor .

Sulfonamide and Isoxazoline Derivatives

Compound 5 : 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N-dimethyl-1H-pyrrole-2-sulfonamide ()
  • Key Difference: Replaces the carboxamide with a sulfonamide group and adds dimethylamino substituents.
  • Impact: Sulfonamide’s strong electron-withdrawing nature and acidity (pKa ~1–2) could alter binding interactions. The dimethylamino group introduces basicity, affecting pharmacokinetics (e.g., tissue distribution) .
Compound 6 : 2-([5-(([3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino)methyl)-4,5-dihydro-3-isoxazolyl]carbonyl)-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide ()
  • Key Difference : Features an isoxazoline ring and hydrazinecarboxamide group.
  • Impact: Isoxazoline’s partial saturation may enhance conformational flexibility.

Biological Activity

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a pyridine ring with chloro and trifluoromethyl substitutions, linked to a pyrrole moiety via a methoxyimino group. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Chemical Structure and Properties

The compound's IUPAC name is 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide. Its molecular formula is C13H11ClF3N3O2, and it has a molecular weight of 347.7 g/mol.

PropertyValue
IUPAC Name1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide
Molecular FormulaC13H11ClF3N3O2
Molecular Weight347.7 g/mol
SolubilitySoluble in DMSO

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors that modulate cellular pathways. The presence of the pyridine and pyrrole moieties suggests potential activity against various biological targets, including those involved in inflammatory responses and cancer pathways.

In Vitro Studies

Recent studies have demonstrated that similar compounds exhibit significant anti-inflammatory and anticancer activities. For instance, fused pyrrole compounds have shown promising results in inhibiting pro-inflammatory cytokines and reducing tumor cell proliferation through various mechanisms, including COX-2 inhibition and modulation of apoptosis pathways .

Case Studies

Several case studies involving related compounds have provided insights into the potential efficacy of this class of molecules:

  • Anti-inflammatory Activity : A study on pyrrolopyridines revealed that certain derivatives exhibited up to 31% inhibition of inflammation markers at specific time intervals post-treatment. This suggests that the target compound may exhibit similar anti-inflammatory properties .
  • Anticancer Potential : Research on related pyrrole derivatives indicated their ability to induce apoptosis in cancer cells, highlighting their role as potential anticancer agents. The mechanism often involves the activation of caspases and modulation of Bcl-2 family proteins .

Pharmacological Profile

The pharmacological profile of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide remains to be fully elucidated; however, preliminary findings suggest it may possess:

  • Anti-inflammatory effects : By inhibiting key inflammatory mediators.
  • Anticancer properties : Through the induction of apoptosis in malignant cells.

Further research is necessary to quantify these effects and establish a comprehensive pharmacodynamic profile.

Q & A

Q. What are the established synthetic routes for 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via multi-step heterocyclic coupling. A common approach involves:

Pyridine-pyrrole coupling : Reacting 3-chloro-5-(trifluoromethyl)pyridin-2-amine (precursor, see ) with a pyrrole-carboxamide intermediate under Pd-catalyzed cross-coupling conditions .

Methoxyimine introduction : Treating the intermediate with methoxyamine hydrochloride in DMF/K₂CO₃, as described in similar carboxamide syntheses (e.g., ).

  • Key variables :
  • Temperature (room temp vs. reflux) affects regioselectivity.
  • Solvent polarity (DMF vs. THF) impacts reaction kinetics.
  • Base choice (K₂CO₃ vs. NaH) influences deprotonation efficiency.
  • Yield optimization : Reported yields range from 45–68% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., trifluoromethyl group at δ ~110–120 ppm in ¹³C NMR; pyridine/pyrrole ring protons in aromatic regions).
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ expected within ±0.001 Da).
  • X-ray crystallography : Resolve stereoelectronic effects of the methoxyimino group (if crystalline) .

Advanced Research Questions

Q. What computational strategies are recommended to model the electronic effects of the trifluoromethyl and methoxyimino substituents?

  • Methodological Answer :
  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to study substituent effects on:
  • Electron-withdrawing capacity of CF₃ (σₚ ~0.54).
  • Conformational flexibility of the methoxyimino group .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O/N contacts) for crystal packing predictions .
  • QSAR models : Corrogate substituent lipophilicity (ClogP) with bioactivity (e.g., enzyme inhibition) using software like MOE or Schrödinger .

Q. How can researchers resolve contradictory biological activity data reported for this compound?

  • Methodological Answer :
  • Experimental replication : Standardize assay conditions (e.g., cell line, incubation time, solvent controls).
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.
  • Mechanistic studies :
  • Isothermal titration calorimetry (ITC) : Validate target binding affinity.
  • SAR expansion : Synthesize analogs (e.g., replace Cl with F; modify methoxyimino to ethoxyimino) to isolate critical functional groups .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced degradation studies :
  • Acidic/alkaline hydrolysis : Monitor by HPLC (e.g., degradation at pH <3 or >10 due to imine hydrolysis).
  • Thermal stress : TGA/DSC analysis reveals decomposition above 180°C.
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation (λmax ~270 nm) .

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